molecular formula C9H15N3OS B2850944 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine CAS No. 1427540-13-3

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine

Cat. No.: B2850944
CAS No.: 1427540-13-3
M. Wt: 213.3
InChI Key: UXNQAHCNOXNZAL-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a thiadiazole ring at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine typically involves the reaction of morpholine derivatives with thiadiazole precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic structure. Specific reagents and catalysts, such as palladium on carbon (Pd/C) and ethanol, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the thiadiazole ring, making it less versatile in certain applications.

    4-(3-Methyl-1,2,4-thiadiazol-5-yl)morpholine: Similar structure but without the dimethyl groups, which can affect its reactivity and binding properties.

    2,6-Dimethyl-4-(1,2,4-thiadiazol-5-yl)morpholine: Similar but with different substitution patterns on the thiadiazole ring.

Uniqueness

2,6-Dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine is unique due to the presence of both dimethyl groups and the thiadiazole ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,6-dimethyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6-4-12(5-7(2)13-6)9-10-8(3)11-14-9/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNQAHCNOXNZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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